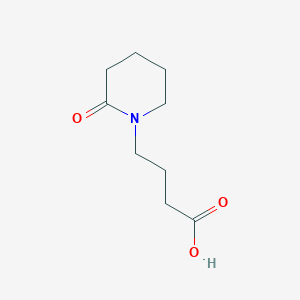

4-(2-Oxopiperidin-1-yl)butanoic acid

Description

4-(2-Oxopiperidin-1-yl)butanoic acid (CAS: 82360-26-7) is a heterocyclic carboxylic acid with the molecular formula C₉H₁₅NO₃ and a molecular weight of 185.22 g/mol. Its structure features a six-membered 2-oxopiperidine (a lactam) linked via a methylene chain to a butanoic acid moiety (SMILES: O=C1N(CCCC1)CCCC(O)=O) . This compound is primarily utilized in early-stage chemical research, particularly in medicinal chemistry and crystallography, as indicated by its availability through suppliers like Sigma-Aldrich and BLD Pharmatech for exploratory studies .

Properties

IUPAC Name |

4-(2-oxopiperidin-1-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c11-8-4-1-2-6-10(8)7-3-5-9(12)13/h1-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFABTULRPMUZDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30511250 | |

| Record name | 4-(2-Oxopiperidin-1-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30511250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82360-26-7 | |

| Record name | 4-(2-Oxopiperidin-1-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30511250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Oxopiperidin-1-yl)butanoic acid typically involves the cyclization of a suitable precursor. One common method is the reaction of 4-piperidone with butanoic acid under acidic conditions to form the desired product . The reaction conditions often include heating the mixture to facilitate the cyclization process.

Industrial Production Methods

Industrial production of 4-(2-Oxopiperidin-1-yl)butanoic acid may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-(2-Oxopiperidin-1-yl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

4-(2-Oxopiperidin-1-yl)butanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Oxopiperidin-1-yl)butanoic acid involves its interaction with neurotransmitter systems in the brain. It is believed to enhance the function of the neurotransmitter acetylcholine by modulating its receptor sites, thereby improving cognitive functions such as memory and learning. The compound also influences the glutamatergic system, which plays a crucial role in synaptic plasticity and cognitive processes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The table below highlights key structural analogs of 4-(2-Oxopiperidin-1-yl)butanoic acid, emphasizing differences in substituents, molecular properties, and applications:

*Molecular weight calculated based on formula.

Key Observations:

- Ring Size and Rigidity: The six-membered 2-oxopiperidine lactam in the parent compound enhances conformational stability compared to the seven-membered azepane in 4-(Azepan-1-yl)butanoic acid, which may exhibit greater flexibility .

- Aromatic vs.

- Functional Group Additions: The amino group in (2S)-2-amino-4-oxo-4-(piperidin-1-yl)butanoic acid increases polarity, likely improving aqueous solubility compared to the parent compound .

Physicochemical Property Trends

- Solubility: The amino-substituted analog (C₉H₁₆N₂O₃) has higher predicted water solubility due to its basic amine group, whereas the indenyl derivative (C₁₃H₁₄O₃) is more lipophilic .

- LogP : The parent compound’s logP (estimated ~0.5) is lower than that of the chlorophenyl derivative (logP ~2.5), reflecting differences in membrane permeability .

Biological Activity

4-(2-Oxopiperidin-1-yl)butanoic acid, also known as EVT-391290, is a carboxylic acid derivative that contains a piperidinone ring. This compound has garnered attention in medicinal chemistry due to its role as an intermediate in the synthesis of various pharmaceutical agents, particularly apixaban, an anticoagulant used for preventing blood clots. Understanding its biological activity is crucial for elucidating its potential therapeutic applications.

Target Interactions

- Enzymatic Inhibition : As a precursor to apixaban, 4-(2-Oxopiperidin-1-yl)butanoic acid likely interacts with Factor Xa, a key enzyme in the coagulation cascade. The inhibition of Factor Xa leads to reduced thrombin generation and, consequently, decreased clot formation.

Pharmacokinetics

The pharmacokinetic profile of 4-(2-Oxopiperidin-1-yl)butanoic acid is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics. While specific data on this compound are sparse, insights can be drawn from related compounds in the same class.

| Property | Description |

|---|---|

| Absorption | Likely good due to its carboxylic acid structure. |

| Distribution | Expected to distribute widely due to its moderate lipophilicity. |

| Metabolism | Predominantly hepatic; potential for first-pass metabolism. |

| Excretion | Primarily through urine; exact pathways require further study. |

Biological Activity and Case Studies

Research on related compounds has indicated various biological activities that may extend to 4-(2-Oxopiperidin-1-yl)butanoic acid:

- Anticoagulant Activity : As a precursor to apixaban, studies have demonstrated significant anticoagulant effects in clinical settings. Apixaban has been shown to reduce the risk of stroke and systemic embolism in patients with non-valvular atrial fibrillation.

- Cellular Effects : In vitro studies on similar piperidinone derivatives have revealed anti-inflammatory and antioxidant properties. These effects are mediated through the modulation of cellular signaling pathways that govern inflammation and oxidative stress responses.

- Dosage Effects : Animal model studies indicate that varying dosages of related compounds can lead to differential effects on coagulation parameters, suggesting a dose-dependent response that warrants further investigation.

Research Findings

Recent literature highlights the significance of 4-(2-Oxopiperidin-1-yl)butanoic acid in drug development:

- Synthesis and Optimization : Research efforts have focused on optimizing the synthesis of this compound to enhance yields and purity for subsequent pharmaceutical applications .

- Clinical Implications : The transition from laboratory research to clinical application underscores the importance of understanding the pharmacological profiles of intermediates like 4-(2-Oxopiperidin-1-yl)butanoic acid in developing effective therapeutic agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.